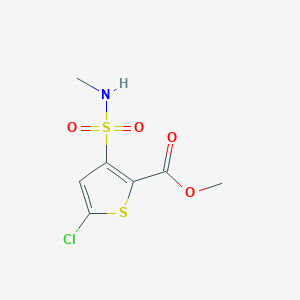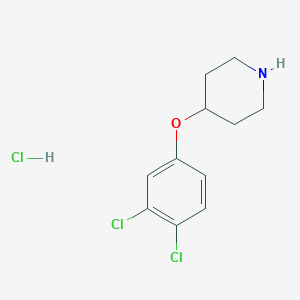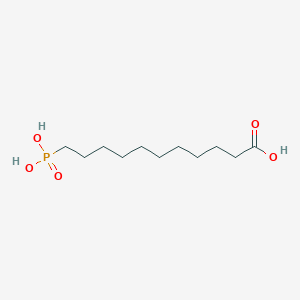
11-Phosphonoundecanoic acid
Vue d'ensemble
Description
11-Phosphonoundecanoic acid is an organic compound with the molecular formula C₁₁H₂₃O₅P. It is a phosphonic acid derivative characterized by a long aliphatic chain with a terminal phosphonic acid group. This compound is known for its applications in various fields, including material science and nanotechnology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Phosphonoundecanoic acid can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with phosphorus trichloride (PCl₃) and water. The reaction typically proceeds as follows:
- Undecanoic acid is reacted with phosphorus trichloride in the presence of a solvent such as dichloromethane.
- The resulting intermediate is hydrolyzed with water to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Phosphonoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
11-Phosphonoundecanoic acid has a wide range of applications in scientific research:
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging.
Medicine: Investigated for its potential in developing antimicrobial coatings and drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 11-phosphonoundecanoic acid primarily involves its ability to bind to surfaces through its phosphonic acid group. This binding facilitates the formation of stable monolayers on various substrates, enhancing the properties of the materials. The molecular targets and pathways involved include interactions with metal oxides and other inorganic surfaces, leading to improved adhesion and stability .
Comparaison Avec Des Composés Similaires
- 6-Phosphonohexanoic acid
- 3-Phosphonopropionic acid
- Phosphonoacetic acid
- 11-Hydroxyundecylphosphonic acid
- 12-Phosphonododecylphosphonic acid
Comparison: 11-Phosphonoundecanoic acid is unique due to its long aliphatic chain, which provides enhanced hydrophobicity and flexibility compared to shorter-chain phosphonic acids. This property makes it particularly useful in applications requiring strong surface binding and stability .
Propriétés
IUPAC Name |
11-phosphonoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPBZNXJGBLLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584881 | |
| Record name | 11-Phosphonoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4494-24-0 | |
| Record name | 11-Phosphonoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


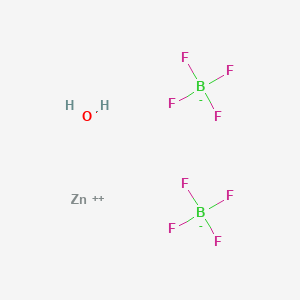
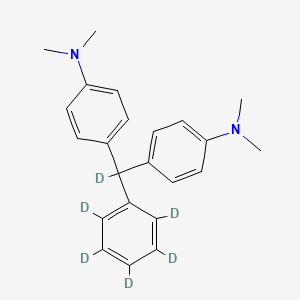
![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)
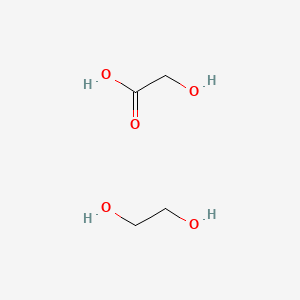
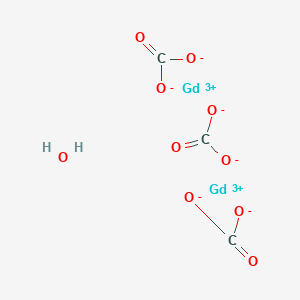
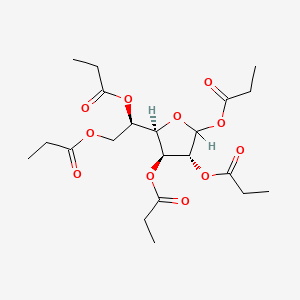
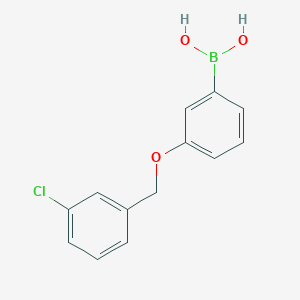
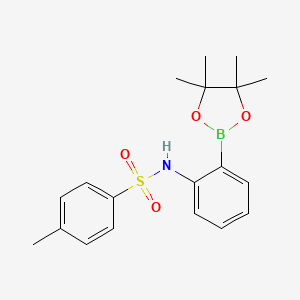
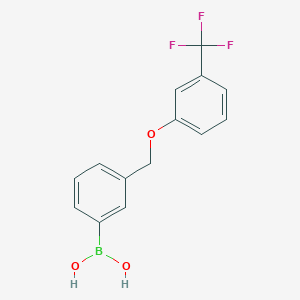
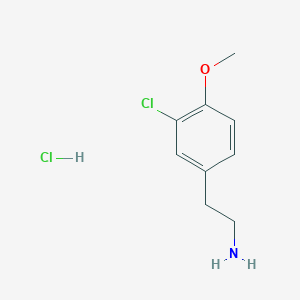
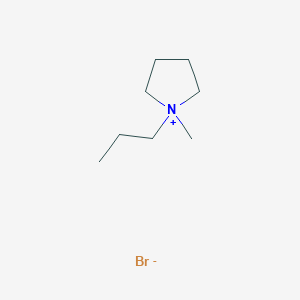
![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)
